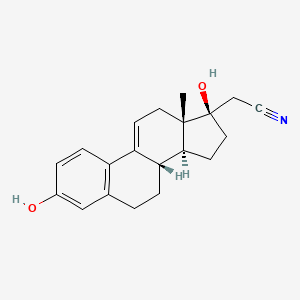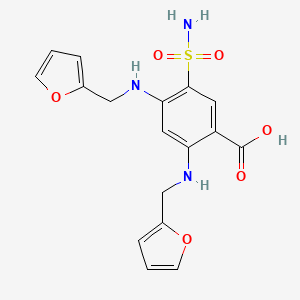
呋塞米杂质 D
描述
4-Deschloro-4-(2-furanylmethyl)amino Furosemide, also known as 2,4-bis(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid, is a chemical compound with the molecular formula C17H17N3O6S and a molecular weight of 391.40 g/mol . This compound is a derivative of Furosemide, a well-known diuretic used in the treatment of edema and hypertension .
科学研究应用
4-Deschloro-4-(2-furanylmethyl)amino Furosemide has several scientific research applications:
作用机制
Target of Action
The primary target of Furosemide and its related compounds is the NKCC2 (Na-K-2Cl cotransporter) in the thick ascending limb of the Loop of Henle in the kidneys . This transporter is responsible for the reabsorption of sodium, potassium, and chloride ions from the filtrate back into the body. By inhibiting this transporter, Furosemide impurity D likely reduces the reabsorption of these ions .
Mode of Action
Furosemide impurity D, similar to Furosemide, is believed to inhibit the reabsorption of sodium and chloride ions in the renal tubules, leading to significant diuresis and natriuresis . This means that more water and sodium are excreted in the urine, reducing fluid overload and edema .
Biochemical Pathways
The inhibition of the NKCC2 transporter disrupts the concentration gradient maintained by the active transport of ions. This disruption leads to an increase in the excretion of water, sodium, and chloride ions in the urine
Pharmacokinetics
Furosemide, the parent compound, has a bioavailability of approximately 51%, with peak effects occurring within 1-2 hours . The drug has a terminal half-life of about 2 hours . These properties may vary for Furosemide impurity D and would need to be studied specifically.
Result of Action
The primary result of the action of Furosemide impurity D is likely to be an increase in urine output (diuresis) and an increase in the excretion of sodium ions (natriuresis). This can help to reduce fluid overload and edema, which are common symptoms in conditions such as congestive heart failure, liver cirrhosis, and renal disease .
生化分析
Biochemical Properties
Furosemide impurity D plays a role in various biochemical reactions. It interacts with several enzymes and proteins, including those involved in the metabolic pathways of furosemide. The compound has been shown to bind to certain biomolecules, potentially altering their activity and function. For instance, it may inhibit or activate specific enzymes, leading to changes in metabolic flux and metabolite levels .
Cellular Effects
Furosemide impurity D affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it may impact the expression of genes involved in metabolic and regulatory pathways, thereby affecting overall cell function .
Molecular Mechanism
The molecular mechanism of action of Furosemide impurity D involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes, leading to changes in their activity. It may also interact with transcription factors, influencing gene expression. These molecular interactions result in alterations in cellular processes and metabolic pathways, ultimately affecting the overall function of the cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Furosemide impurity D can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that Furosemide impurity D can degrade under certain conditions, leading to the formation of other compounds with different biochemical properties. These changes can influence the compound’s activity and its impact on cells and tissues .
Dosage Effects in Animal Models
The effects of Furosemide impurity D vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while at higher doses, it can cause significant changes in metabolic pathways and cellular processes. Toxic or adverse effects have been observed at high doses, indicating the importance of dosage in determining the compound’s overall impact .
Metabolic Pathways
Furosemide impurity D is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of furosemide. These interactions can lead to changes in metabolic flux and the levels of various metabolites. The compound’s involvement in these pathways highlights its potential impact on the overall metabolic processes within cells .
Transport and Distribution
The transport and distribution of Furosemide impurity D within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to different cellular compartments. These interactions can affect the localization and accumulation of the compound, influencing its activity and function .
Subcellular Localization
Furosemide impurity D is localized to specific subcellular compartments, where it exerts its effects. The compound may be directed to certain organelles or compartments through targeting signals or post-translational modifications. These localization patterns can influence the compound’s activity and its impact on cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Deschloro-4-(2-furanylmethyl)amino Furosemide involves the reaction of 2-chloro-4-furfural with furfurylamine to form an intermediate, which is then reacted with 5-sulfamoylbenzoic acid under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The intermediate is purified and then subjected to further reactions to obtain the final product.
Industrial Production Methods
Industrial production of 4-Deschloro-4-(2-furanylmethyl)amino Furosemide follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is then purified using techniques such as crystallization or chromatography .
化学反应分析
Types of Reactions
4-Deschloro-4-(2-furanylmethyl)amino Furosemide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acids.
相似化合物的比较
Similar Compounds
Furosemide: A widely used diuretic with a similar mechanism of action.
Bumetanide: Another loop diuretic with a similar structure and function.
Torsemide: A loop diuretic with a longer duration of action compared to Furosemide.
Uniqueness
4-Deschloro-4-(2-furanylmethyl)amino Furosemide is unique due to the presence of the furanylmethyl groups, which may enhance its pharmacological properties and provide additional benefits over other diuretics.
属性
IUPAC Name |
2,4-bis(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O6S/c18-27(23,24)16-7-13(17(21)22)14(19-9-11-3-1-5-25-11)8-15(16)20-10-12-4-2-6-26-12/h1-8,19-20H,9-10H2,(H,21,22)(H2,18,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRLIXFNJZQNKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)NCC3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70198488 | |
| Record name | 2,4-Bis((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70198488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5046-19-5 | |
| Record name | 2,4-Bis((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005046195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Bis((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70198488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-BIS((FURAN-2-YLMETHYL)AMINO)-5-SULFAMOYLBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4O9Q89M9I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine](/img/structure/B601913.png)
![N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide](/img/structure/B601914.png)
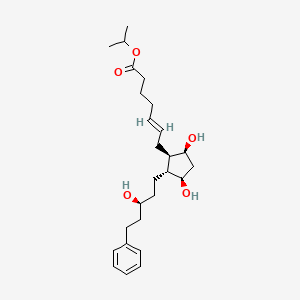
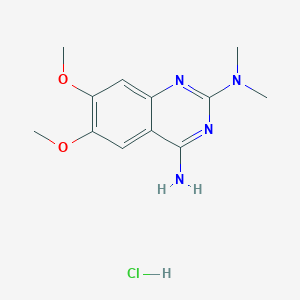

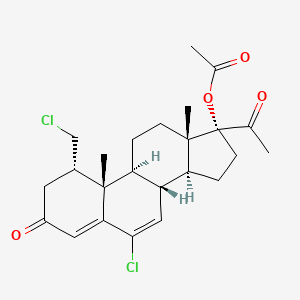
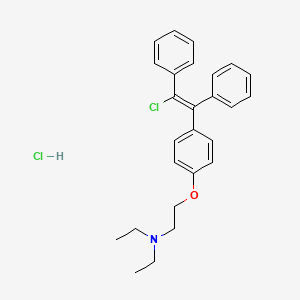
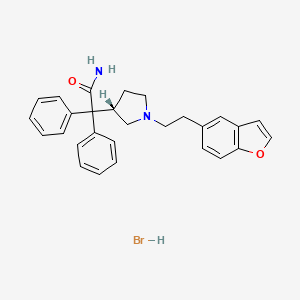
![2-[1-[2-(3-Hydroxy-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B601929.png)
